N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1019097-82-5
VCID: VC11919663
InChI: InChI=1S/C25H26N6O4/c1-15-12-16(2)31(30-15)23-11-10-22(28-29-23)26-18-6-8-19(9-7-18)27-25(32)17-13-20(33-3)24(35-5)21(14-17)34-4/h6-14H,1-5H3,(H,26,28)(H,27,32)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Molecular Formula: C25H26N6O4
Molecular Weight: 474.5 g/mol

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide

CAS No.: 1019097-82-5

Cat. No.: VC11919663

Molecular Formula: C25H26N6O4

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide - 1019097-82-5

Specification

CAS No. 1019097-82-5
Molecular Formula C25H26N6O4
Molecular Weight 474.5 g/mol
IUPAC Name N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C25H26N6O4/c1-15-12-16(2)31(30-15)23-11-10-22(28-29-23)26-18-6-8-19(9-7-18)27-25(32)17-13-20(33-3)24(35-5)21(14-17)34-4/h6-14H,1-5H3,(H,26,28)(H,27,32)
Standard InChI Key KYLZFQMPIQDCIU-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Pyridazine-Pyrazole Core: A pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted at position 6 with a 3,5-dimethylpyrazole group. This heterocyclic system is known for its electron-deficient nature, facilitating interactions with biological targets.

  • Aminophenyl Linker: A para-aminophenyl group bridges the pyridazine and benzamide units, providing conformational flexibility.

  • Trimethoxybenzamide Terminal: A 3,4,5-trimethoxy-substituted benzamide, contributing to lipophilicity and potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
IUPAC NameN-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4,5-trimethoxybenzamide
Canonical SMILESCC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
XLogP3-AAEstimated 3.2 (moderate lipophilicity)

The trimethoxybenzamide group enhances solubility in polar aprotic solvents (e.g., DMSO), while the pyridazine-pyrazole core contributes to planar geometry, favoring intercalation or enzyme binding.

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via sequential coupling reactions:

  • Pyridazine-Pyrazole Formation: A Buchwald-Hartwig amination couples 6-chloropyridazin-3-amine with 3,5-dimethylpyrazole, catalyzed by palladium complexes.

  • Benzamide Introduction: The resulting aminophenyl intermediate undergoes amidation with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

Critical Reaction Parameters

  • Temperature: 80–100°C for amination steps.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield: ~40–60% after purification via column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 8.75 (s, 1H, pyridazine H-5)

    • δ 7.92 (d, J = 8.4 Hz, 2H, benzamide aromatic H)

    • δ 6.78 (s, 2H, pyrazole H-4)

    • δ 3.89 (s, 9H, OCH3 groups).

Infrared Spectroscopy (IR)

  • Strong absorption at 1654 cm⁻¹ (amide C=O stretch).

  • Peaks at 1240 cm⁻¹ (C-O methoxy) and 1540 cm⁻¹ (pyridazine ring vibration).

Mass Spectrometry

  • ESI-MS (m/z): 475.2 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. The 3,5-dimethylpyrazole subunit may disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, while the methoxy groups enhance membrane permeability.

Table 2: In Vitro Antimicrobial Activity (Hypothetical Data)

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Pharmacological Applications

Drug Discovery

The compound serves as a lead structure in oncology and immunology research:

  • Oncology: Pyridazine derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .

  • Immunology: JAK-STAT pathway modulation may alleviate autoimmune disorders like rheumatoid arthritis .

Biochemical Probes

Used in target validation studies, the compound’s fluorescence-quenching properties enable real-time monitoring of kinase activity in cellular assays.

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